molecular formula C14H16O B14445062 2-Methyl-6-phenylhepta-2,5-dien-4-one CAS No. 76443-09-9

2-Methyl-6-phenylhepta-2,5-dien-4-one

Cat. No.: B14445062
CAS No.: 76443-09-9
M. Wt: 200.28 g/mol
InChI Key: ADMAFXNDPUFZPV-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylhepta-2,5-dien-4-one is an organic compound with a unique structure characterized by a hepta-dienone backbone substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenylhepta-2,5-dien-4-one typically involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the conjugated diene system. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenylhepta-2,5-dien-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diene system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Saturated or partially saturated hydrocarbons.

    Substitution: Halogenated derivatives or products of nucleophilic addition.

Scientific Research Applications

2-Methyl-6-phenylhepta-2,5-dien-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylhepta-2,5-dien-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s conjugated diene system allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. Specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-2,5-heptadien-4-one: Similar structure but with different substituents.

    2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one: Contains a cyclohexene ring instead of a phenyl group.

Uniqueness

2-Methyl-6-phenylhepta-2,5-dien-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its conjugated diene system and phenyl group make it a versatile compound for various applications.

Properties

CAS No.

76443-09-9

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-methyl-6-phenylhepta-2,5-dien-4-one

InChI

InChI=1S/C14H16O/c1-11(2)9-14(15)10-12(3)13-7-5-4-6-8-13/h4-10H,1-3H3

InChI Key

ADMAFXNDPUFZPV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C=C(C)C1=CC=CC=C1)C

Origin of Product

United States

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